molecular formula C13H8ClNO B110673 4-Chloroacridin-9(10H)-one CAS No. 69220-40-2

4-Chloroacridin-9(10H)-one

Cat. No.: B110673
CAS No.: 69220-40-2
M. Wt: 229.66 g/mol
InChI Key: UNFRCVRJLUPLIP-UHFFFAOYSA-N
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Description

4-Chloro-10H-acridin-9-one is an organic compound with the molecular formula C13H8ClNO It is a derivative of acridone, characterized by the presence of a chlorine atom at the fourth position of the acridone ring

Mechanism of Action

The mechanism of action of 4-chloro-10H-acridin-9-one is primarily due to its ability to intercalate into double-stranded DNA. This intercalation, which is fueled by charge transfer and π-stacking interactions, sandwiches the polyaromatic chromophore between the base pairs of the double helix and eventually causes the helical structure to unwind .

Future Directions

Future research on 4-chloro-10H-acridin-9-one could focus on enhancing its thermally activated delayed fluorescence efficiencies while maintaining color purity . Additionally, more emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroacridin-9(10H)-one typically involves the cyclization of 2-arylamino benzoic acids. One common method is the Ullmann condensation reaction, where 2-bromobenzoic acid reacts with aniline derivatives to form 2-arylamino benzoic acids. These intermediates are then cyclized using polyphosphoric acid at elevated temperatures to yield acridone derivatives .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-10H-acridin-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone quinones, while reduction can produce dihydroacridones .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-10H-acridin-9-one is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This substitution can enhance its potential as a fluorescent probe and its ability to interact with biological targets .

Properties

IUPAC Name

4-chloro-10H-acridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO/c14-10-6-3-5-9-12(10)15-11-7-2-1-4-8(11)13(9)16/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFRCVRJLUPLIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346813
Record name ZINC04755235
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69220-40-2
Record name ZINC04755235
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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